Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride
Overview
Description
Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, also known as PBHCL, is a chemical compound with the molecular formula C19H22ClNO3 . It is a white solid and is part of a family of compounds called ester prodrugs. These are designed to improve drug delivery and enhance therapeutic effects.
Synthesis Analysis
PBHCL was first synthesized in the laboratory of Professor David E. Nichols at Purdue University in the early 2000s. It was part of a research program aimed at developing novel drugs for the treatment of various CNS disorders. The hydrochloride salt of PBHCL is obtained by reacting PBH with hydrochloric acid.Molecular Structure Analysis
The molecular structure of PBHCL contains a benzyl group, a piperidine ring, and a benzoate group. The piperidine ring contains an oxygen atom that is attached to the benzyl group via an ether linkage. The benzoate group contains a carboxylic acid group, which is attached to the piperidine nitrogen atom via an ester linkage.Physical And Chemical Properties Analysis
PBHCL is a white solid that is soluble in methanol, ethanol, and chloroform but insoluble in water. It has a molecular weight of 347.8 g/mol.Scientific Research Applications
Anti-Acetylcholinesterase Activity Research has shown that derivatives of piperidine, like Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have demonstrated substantial activity, particularly when certain modifications are made to their structure. For example, introducing a bulky moiety or an alkyl or phenyl group at specific positions enhances their activity. One such compound exhibited significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats and was developed as an antidementia agent (Sugimoto et al., 1990).
Antiparasitic Activity Benzoic acid derivatives from Piper species, including compounds structurally related to Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, have been analyzed for antiparasitic activity. Some of these compounds have shown significant effects against parasites like Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, indicating potential use in treating parasitic infections (Flores et al., 2008).
Pharmacological Properties of Analogues Research on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, which are related to Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, has provided insights into their structures and pharmacological properties. These studies are crucial in understanding the potential therapeutic applications of these compounds (Tacke et al., 2003).
Herbicidal Activity Derivatives of piperidine, including compounds similar to Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, have been investigated for their herbicidal activity. Some of these compounds have shown effectiveness as herbicides, indicating potential applications in agriculture (Fu et al., 2021).
Antimicrobial Activity Studies on 1,2,5-trimethylpiperidin-4-ol derivatives, related to Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, have demonstrated antimicrobial activity against a variety of microorganisms. This suggests potential applications in developing new antimicrobial agents (Dyusebaeva et al., 2017).
Safety And Hazards
The safety data sheet for Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
benzyl 4-piperidin-4-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c21-19(22-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)23-18-10-12-20-13-11-18;/h1-9,18,20H,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXFTULNOOBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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